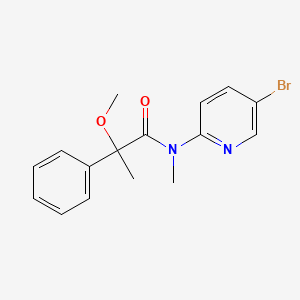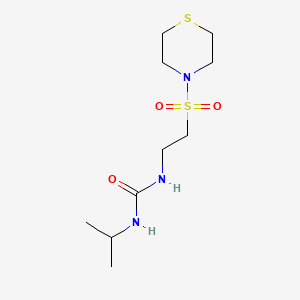![molecular formula C16H19N5OS B7553786 4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BML-275 and is known to have various biochemical and physiological effects. In
Wirkmechanismus
BML-275 works by inhibiting the activity of AMPK, a key enzyme that plays a critical role in cellular energy homeostasis. By inhibiting AMPK, BML-275 can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, BML-275 has also been shown to improve glucose uptake, reduce insulin resistance, and decrease inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BML-275 in lab experiments is its specificity. BML-275 specifically targets AMPK, making it a valuable tool for studying the role of AMPK in various cellular processes. However, one of the limitations of using BML-275 is its potential toxicity. BML-275 has been shown to have toxic effects in some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BML-275. One direction is to explore the potential applications of BML-275 in the treatment of other diseases, such as neurodegenerative disorders. Another direction is to develop more specific and less toxic AMPK inhibitors that can be used in a wider range of experiments. Finally, further studies are needed to fully understand the mechanism of action of BML-275 and its potential applications in scientific research.
In conclusion, BML-275 is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BML-275 has shown promise as a tool for studying the role of AMPK in various cellular processes and for the treatment of cancer, diabetes, obesity, and inflammation.
Synthesemethoden
The synthesis of BML-275 involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-bromoacetyl bromide to form 2-(bromoacetyl)aminothiophenol. The second step involves the reaction of 2-(bromoacetyl)aminothiophenol with 3-amino-1H-pyrazole to form 2-[3-(1H-pyrazol-1-yl)amino]thiophenol. The third step involves the reaction of 2-[3-(1H-pyrazol-1-yl)amino]thiophenol with N,N-dimethylbutanamide to form 4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
BML-275 has been widely studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research. BML-275 has been shown to inhibit the growth of cancer cells by targeting the enzyme AMP-activated protein kinase (AMPK). In addition, BML-275 has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)15(22)8-5-10-21-11-9-14(19-21)18-16-17-12-6-3-4-7-13(12)23-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJYTFDBIHJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN1C=CC(=N1)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)


![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)


![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)


![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)